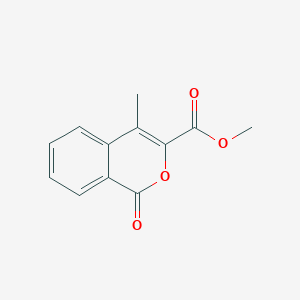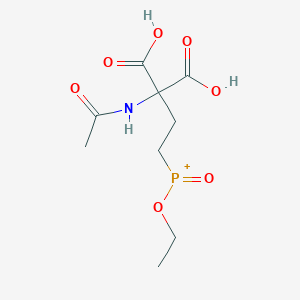
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium is a chemical compound with the molecular formula C9H15NO7P It is known for its unique structure, which includes an acetamido group, two carboxylic acid groups, an ethoxy group, and an oxophosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the acetamido and carboxylic acid groups. The ethoxy group is then introduced through an esterification reaction, followed by the incorporation of the oxophosphanium group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can convert the oxophosphanium group to other phosphorus-containing functional groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of alkoxyphosphonium compounds.
Aplicaciones Científicas De Investigación
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the development of new materials and as an additive in industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Acetamido-3,3-dicarboxypropyl)phosphonic acid
- (3-Acetamido-3,3-dicarboxypropyl)methylphosphonium
- (3-Acetamido-3,3-dicarboxypropyl)ethylphosphonium
Uniqueness
Compared to these similar compounds, (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium stands out due to its ethoxy group, which imparts unique chemical properties and reactivity. This difference can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
89916-00-7 |
|---|---|
Fórmula molecular |
C9H15NO7P+ |
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
(3-acetamido-3,3-dicarboxypropyl)-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H14NO7P/c1-3-17-18(16)5-4-9(7(12)13,8(14)15)10-6(2)11/h3-5H2,1-2H3,(H2-,10,11,12,13,14,15)/p+1 |
Clave InChI |
DPWMYWXGWCWAJS-UHFFFAOYSA-O |
SMILES canónico |
CCO[P+](=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


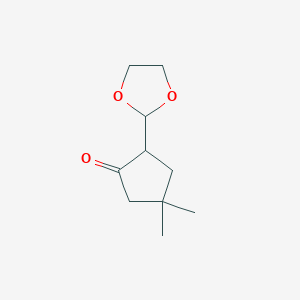


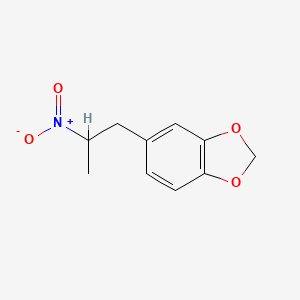
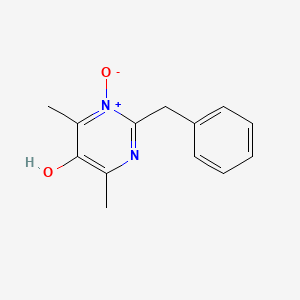

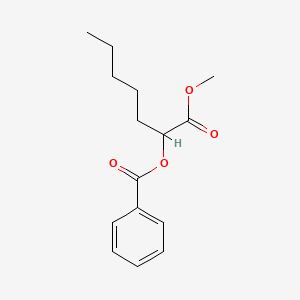
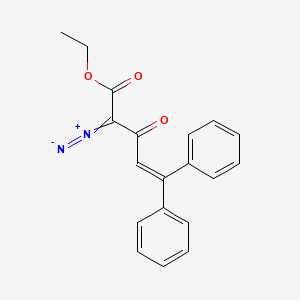
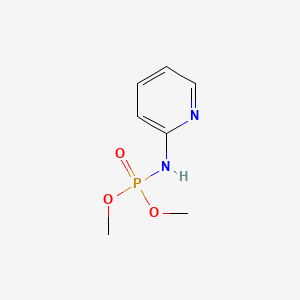
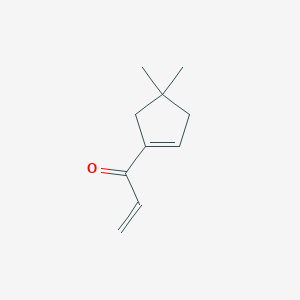
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
